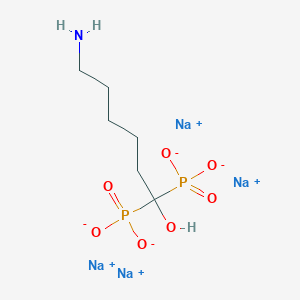
(S)-4-Methyl-2-(thiophene-2-carboxamido)pentanoicacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-Methyl-2-(thiophene-2-carboxamido)pentanoic acid hydrochloride is a compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including (S)-4-Methyl-2-(thiophene-2-carboxamido)pentanoic acid hydrochloride, often involves condensation reactions. Common methods include the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives typically involves large-scale application of these synthetic routes, optimized for yield and purity. The choice of method depends on the specific derivative being produced and the desired properties of the final product.
化学反応の分析
Types of Reactions
(S)-4-Methyl-2-(thiophene-2-carboxamido)pentanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiophene rings to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where the thiophene ring reacts with electrophiles to form substituted thiophenes.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophenes.
科学的研究の応用
(S)-4-Methyl-2-(thiophene-2-carboxamido)pentanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors and other advanced materials
作用機序
The mechanism of action of (S)-4-Methyl-2-(thiophene-2-carboxamido)pentanoic acid hydrochloride involves its interaction with specific molecular targets. The thiophene ring can interact with various biological molecules, potentially inhibiting or activating certain pathways. For example, thiophene derivatives have been shown to interact with voltage-gated sodium channels, which can affect nerve signal transmission .
類似化合物との比較
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
(S)-4-Methyl-2-(thiophene-2-carboxamido)pentanoic acid hydrochloride is unique due to its specific substitution pattern on the thiophene ring, which can confer distinct biological and chemical properties compared to other thiophene derivatives.
特性
分子式 |
C11H16ClNO3S |
|---|---|
分子量 |
277.77 g/mol |
IUPAC名 |
(2S)-4-methyl-2-(thiophene-2-carbonylamino)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C11H15NO3S.ClH/c1-7(2)6-8(11(14)15)12-10(13)9-4-3-5-16-9;/h3-5,7-8H,6H2,1-2H3,(H,12,13)(H,14,15);1H/t8-;/m0./s1 |
InChIキー |
YPAZYCIOCOJYPY-QRPNPIFTSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C1=CC=CS1.Cl |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=CC=CS1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![9-(Cyclopropylmethyl)-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13151358.png)


![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13151377.png)



![(2E)-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid](/img/structure/B13151400.png)



